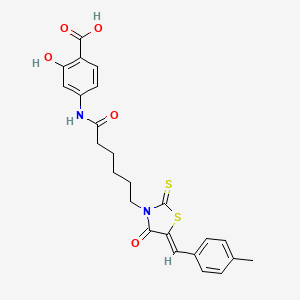

(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Overview

Description

F1063-0967 is a novel inhibitor of dual-specificity phosphatase 26 (DUSP26), inducing apoptosis in IMR-32 cell line.

Scientific Research Applications

Cancer Research

The compound F1063-0967 is an inhibitor of dual-specificity phosphatase 26 (DUSP26) with an IC50 value of 11.62 µM . It has been shown to induce apoptosis in IMR-32 neuroblastoma cells . This suggests that F1063-0967 could be used in cancer research, particularly in the study of neuroblastoma .

Drug Development

Due to its inhibitory effect on DUSP26, F1063-0967 could potentially be used in the development of new drugs for treating diseases where DUSP26 is implicated . This includes certain types of cancer, where DUSP26 has been shown to have both tumor-suppressive and tumor-promoting properties .

Biochemical Research

F1063-0967 can be used in biochemical research as a tool to study the function and regulation of DUSP26 . By inhibiting DUSP26, researchers can gain insights into the role of this enzyme in various physiological processes .

Environmental Studies

The compound is also relevant in environmental studies. Given its use in various products, understanding its degradation pathways and effects on the environment is crucial .

Cosmetics and Personal Care Products

The compound is structurally similar to certain UV filters used in cosmetics and personal care products . Therefore, it could potentially be studied for its UV absorption properties and its suitability for use in these products.

Aquatic Toxicology

Given that the compound can enter aquatic environments through various pathways, it could be used in aquatic toxicology studies to understand its effects on aquatic life .

Mechanism of Action

Target of Action

F1063-0967, also known as BCP29426, is a potent inhibitor of Dual-specificity phosphatase 26 (DUSP26) with an IC50 value of 11.62 μM . DUSP26 is a type of phosphatase that plays a crucial role in the regulation of intracellular signaling pathways, which in turn influence a broad range of physiological processes .

Mode of Action

The compound F1063-0967 interacts with DUSP26, inhibiting its activity. This inhibition is significant as it leads to the induction of apoptosis in certain cell lines. For instance, at concentrations above 0.1 μM, F1063-0967 remarkably induces apoptosis in the IMR32 cell line .

Biochemical Pathways

The inhibition of DUSP26 by F1063-0967 affects key biochemical pathways, most notably the MAP kinase (MAPK) cascades . These cascades are involved in a wide variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Result of Action

The primary result of F1063-0967’s action is the induction of apoptosis in certain cell lines. For example, in the IMR32 cell line, F1063-0967 induces apoptosis with an IC50 value of 4.13 μM . This suggests that F1063-0967 could potentially be used as a therapeutic agent in conditions where the induction of apoptosis is beneficial, such as in the treatment of certain types of cancer.

properties

IUPAC Name |

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNICWTYEMLCCAS-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)